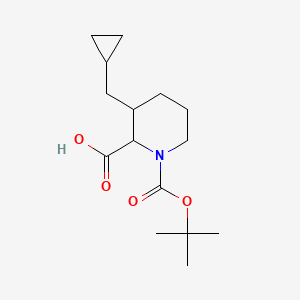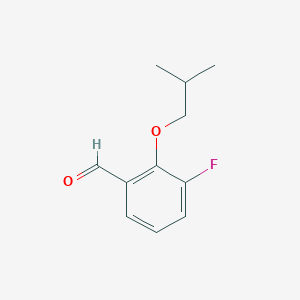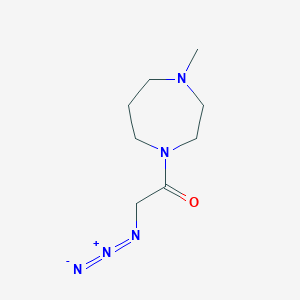
2-(吡咯烷-2-基)苯酚盐酸盐
描述
“2-(Pyrrolidin-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1894060-68-4 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “2-(Pyrrolidin-2-yl)phenol hydrochloride”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “2-(Pyrrolidin-2-yl)phenol hydrochloride” is1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H . This code provides a detailed representation of the molecule’s structure.
科学研究应用
药物发现中的吡咯烷
2-(吡咯烷-2-基)苯酚盐酸盐由于其吡咯烷环,是药物发现领域中的重要化合物。吡咯烷环以其在药物化学中的实用性而闻名,由于 sp3 杂化、对立体化学的贡献和增加的三维覆盖,它提供了诸如有效探索药效团空间等优势。这些特性使吡咯烷衍生物对于设计具有不同生物学特征的化合物非常有价值。Petri 等人(2021 年)的综述重点关注具有吡咯烷环及其衍生物特征的目标选择性生物活性分子,突出了立体化学和取代基在候选药物中的空间取向的重要性。这项工作指导药物化学家设计具有不同生物学特征的新型吡咯烷化合物 (Petri 等人,2021 年)。
热解生物油:杀生物应用
Mattos 等人(2019 年)探讨了热解产生的生物油的杀生物潜力,热解是在惰性气氛下对材料进行高温热分解的过程。生物油中存在的酚类化合物,如 2-(吡咯烷-2-基)苯酚盐酸盐,被认为是其杀虫作用的原因。生物油的抗菌特性与羰基化合物、酚类衍生物和有机酸(特别是乙酸)有关,表明这些化合物作为杀虫剂和抗菌剂具有广阔的应用前景 (Mattos 等人,2019 年)。
食品中的酚类化合物
Acosta-Estrada 等人(2014 年)讨论了酚类化合物(如 2-(吡咯烷-2-基)苯酚盐酸盐)在食品中的作用。这些化合物主要以可溶共轭物和不溶形式存在,与糖部分或细胞壁结构成分结合。它们的吸收机制对于释放糖部分至关重要,影响食品的营养价值和健康益处。这篇综述强调了需要新的方案来释放结合的酚类化合物以进行功能性食品工业中的质量控制,强调了酚类化合物的健康促进作用 (Acosta-Estrada 等人,2014 年)。
酚类化合物的化学表征和定量
Ford 等人(2019 年)对用于褐色海藻中发现的一类酚类化合物——双花丹宁化合物的化学表征和定量分析方法进行了批判性综述。这篇综述讨论了常用比色分析法的优缺点,并重点介绍了鉴定这些化合物的创新技术。准确表征和定量酚类化合物(包括 2-(吡咯烷-2-基)苯酚盐酸盐)对于探索其食品和制药应用至关重要,促进了稳健分析方法的进一步发展 (Ford 等人,2019 年)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
未来方向
The pyrrolidine ring, a key feature of “2-(Pyrrolidin-2-yl)phenol hydrochloride”, is a versatile scaffold in drug discovery . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research involving this compound could involve exploring its potential biological activities and developing new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
It is known that compounds with a pyrrolidine ring, such as 2-(pyrrolidin-2-yl)phenol hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can influence biological activity and have been associated with various bioactive molecules .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
2-(Pyrrolidin-2-yl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their functions . The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . These interactions can modulate the activity of enzymes and proteins, making 2-(Pyrrolidin-2-yl)phenol hydrochloride a valuable tool in biochemical studies.
Cellular Effects
2-(Pyrrolidin-2-yl)phenol hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with receptors and enzymes involved in signal transduction . This can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins . Additionally, 2-(Pyrrolidin-2-yl)phenol hydrochloride can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(Pyrrolidin-2-yl)phenol hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can inhibit or activate the target biomolecules, leading to changes in their activity. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and catalysis . Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-2-yl)phenol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or air may lead to degradation, affecting its efficacy in experiments . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting over time .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-2-yl)phenol hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or signaling pathways without causing toxicity . At high doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-(Pyrrolidin-2-yl)phenol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and duration of action, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-2-yl)phenol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity in different tissues .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-2-yl)phenol hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-pyrrolidin-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZWCXJFHKFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)

![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)

![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)


![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
